N-(5-BROMO-8-QUINOLINYL)-3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDE
Overview
Description
N-(5-BROMO-8-QUINOLINYL)-3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the quinoline ring and a trifluoromethyl group at the 2-position of the propanamide moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-8-QUINOLINYL)-3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDE typically involves the following steps:
Bromination of Quinoline: The starting material, quinoline, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of Trifluoromethylated Intermediate: The brominated quinoline is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide (CF3I), in the presence of a suitable catalyst to introduce the trifluoromethyl group.
Amidation Reaction: The resulting intermediate is subjected to an amidation reaction with 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid or its derivatives to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-BROMO-8-QUINOLINYL)-3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the quinoline ring.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(5-BROMO-8-QUINOLINYL)-3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-BROMO-8-QUINOLINYL)-3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromoquinolin-8-yl)-2-(4-iodophenoxy)propanamide
- N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide
Uniqueness
N-(5-BROMO-8-QUINOLINYL)-3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDE is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF6N2O/c14-7-3-4-8(9-6(7)2-1-5-21-9)22-11(23)10(12(15,16)17)13(18,19)20/h1-5,10H,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMUZRARCVGOTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)C(C(F)(F)F)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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